molecular formula C20H28N2O3S2 B2634694 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 946249-81-6

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2634694
CAS No.: 946249-81-6
M. Wt: 408.58
InChI Key: LRTATZZGMLYHLM-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the azepane ring, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves the sulfonation of the benzene ring and subsequent attachment of the azepane-thiophene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The azepane ring may interact with biological receptors, while the thiophene ring can participate in π-π stacking interactions. The sulfonamide group is known to form hydrogen bonds with proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
  • N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Uniqueness

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the presence of the azepane ring, which imparts different steric and electronic properties compared to piperidine or morpholine analogs. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S2/c1-16-7-8-19(25-2)20(13-16)27(23,24)21-14-18(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,18,21H,3-6,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTATZZGMLYHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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